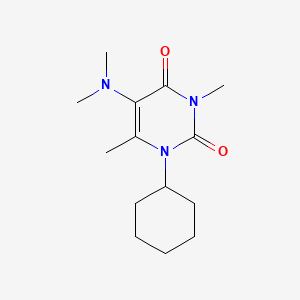
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 1-position, dimethyl groups at the 3- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.357 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the preparation of 6-amino-1,3-dimethyl uracil involves condensation and cyclization reactions . The process includes the use of cyanoacetic acid, acetic anhydride, and 1,3-dimethylurea under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The focus is on optimizing reaction conditions to maximize yield, reduce reaction time, and minimize the generation of pollutants .
Chemical Reactions Analysis
Types of Reactions
Uracil derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, Grignard reagents for nucleophilic addition, and various solvents like water, dimethyl sulfoxide (DMSO), and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of uracil derivatives with bromine in different solvents can lead to various brominated products .
Scientific Research Applications
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: Used as a reagent to study the absorption and fluorescence spectra of uracil derivatives.
Biology: Investigated for its potential role in molecular genetics and the study of nucleic acids.
Medicine: Explored for its potential antiviral properties and as a structural base for antiviral agents.
Industry: Utilized in the preparation of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of uracil derivatives involves their interaction with molecular targets and pathways. For instance, hexazinone, a related compound, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II . This leads to the disruption of electron transport and cellular damage.
Comparison with Similar Compounds
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- can be compared with other uracil derivatives such as:
1,3-Dimethyluracil: Lacks the cyclohexyl and dimethylamino groups.
6-Amino-1,3-dimethyluracil: Contains an amino group at the 6-position instead of a dimethyl group.
Hexazinone: A triazine derivative used as a herbicide.
The uniqueness of uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32150-41-7 |
|---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-cyclohexyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)16(4)14(19)17(10)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
InChI Key |
IGDRIKGAYWASDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


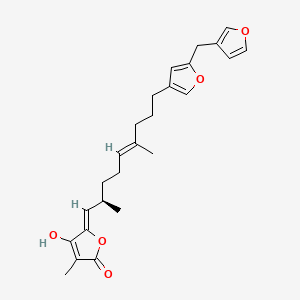



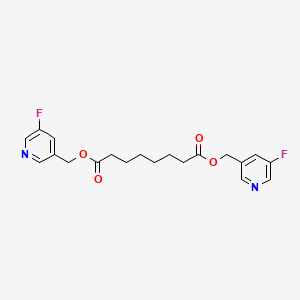
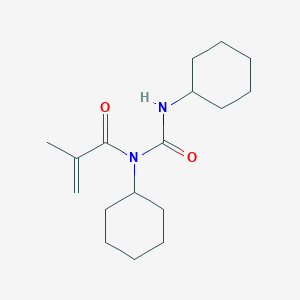

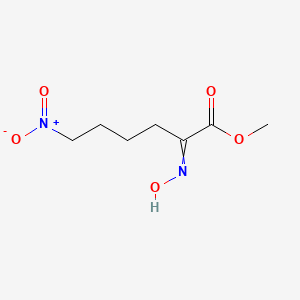
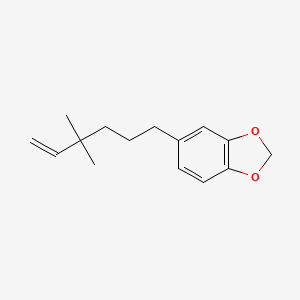
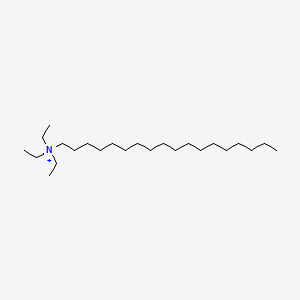
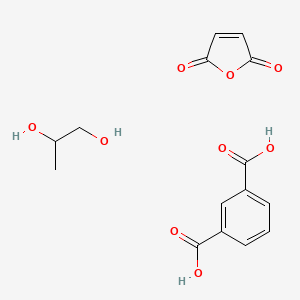
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)


